4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
The synthesis of 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the pyrazole ring. One common method involves the reaction of 4-(difluoromethoxy)phenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. Industrial production methods may involve the use of metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological processes .
Comparison with Similar Compounds
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine can be compared with similar compounds such as:
4-(difluoromethoxy)phenyl isocyanate: This compound also contains a difluoromethoxy group but differs in its functional group, which is an isocyanate instead of a pyrazole.
4-(difluoromethoxy)phenyl isothiocyanate: Similar to the isocyanate, this compound has an isothiocyanate group instead of a pyrazole. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(10(14)16-15-6)7-2-4-8(5-3-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRUCIHRXQMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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